Pulchelloside I
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Overview
Description
Pulchelloside I is a natural product found in Aloysia chamaedryfolia, Glandularia tenera, and Junellia seriphioides with data available.
Scientific Research Applications
Antibacterial Properties
Pulchelloside I has demonstrated antibacterial properties. A study on Eremostachys laciniata found that pulchelloside I, along with other iridoid glucosides, exhibited antibacterial activity against multiple strains, including Bacillus cereus and Staphylococcus aureus, with notable efficacy (Modaressi et al., 2009).
Hepatoprotective Activity
Research involving Phlomis linearifolia indicated that pulchelloside I, among other compounds, has hepatoprotective potential. The study showed that an iridoid fraction containing pulchelloside I effectively combated liver fibrosis in rats induced by CCl4, suggesting its therapeutic potential in liver disease management (Usmanov et al., 2019).
Antiviral Properties
Although not directly linked to pulchelloside I, a study on Caesalpinia pulcherrima and its related flavonoids, which include pulchelloside I, revealed a broad-spectrum antiviral activity. The study suggested that compounds in C. pulcherrima, potentially including pulchelloside I, could be effective against various viruses, including herpesviruses and adenoviruses (Chiang et al., 2003).
Anti-Inflammatory and Analgesic Effects
Another study explored the anti-inflammatory and analgesic properties of an ethanol extract from Millettia pulchra, which contains pulchelloside I. The extract and isolated compounds, including pulchelloside I, showed promise in reducing inflammation and alleviating pain (Huo et al., 2015).
properties
CAS RN |
67244-49-9 |
---|---|
Product Name |
Pulchelloside I |
Molecular Formula |
C17H26O12 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
methyl (1S,4aR,5R,6R,7S,7aR)-4a,5,6-trihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C17H26O12/c1-5-8-15(29-16-12(22)11(21)10(20)7(3-18)28-16)27-4-6(14(24)26-2)17(8,25)13(23)9(5)19/h4-5,7-13,15-16,18-23,25H,3H2,1-2H3/t5-,7?,8-,9+,10?,11?,12?,13+,15-,16?,17-/m0/s1 |
InChI Key |
LGTHGFVYOAZGBN-NLGPCEMXSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](OC=C([C@]2([C@@H]([C@@H]1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
SMILES |
CC1C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
CC1C2C(OC=C(C2(C(C1O)O)O)C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Other CAS RN |
67244-49-9 |
synonyms |
pulchelloside I pulchelloside-I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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